7-Chloro-1-(3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14946581
Molecular Formula: C24H24ClNO5
Molecular Weight: 441.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24ClNO5 |
|---|---|
| Molecular Weight | 441.9 g/mol |
| IUPAC Name | 7-chloro-1-(3-methoxyphenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C24H24ClNO5/c1-14(2)30-11-5-10-26-21(15-6-4-7-17(12-15)29-3)20-22(27)18-13-16(25)8-9-19(18)31-23(20)24(26)28/h4,6-9,12-14,21H,5,10-11H2,1-3H3 |
| Standard InChI Key | LHWUGGUJDZYDAT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=CC=C4)OC |
Introduction
7-Chloro-1-(3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno-pyrrole derivatives. It is characterized by its unique structural features, including a chromeno[2,3-c]pyrrole core, a chloro-substituted aromatic ring, and a propan-2-yloxypropyl side chain. This compound exhibits potential biological activity and has garnered significant interest in medicinal chemistry due to its structural characteristics and possible therapeutic applications.
Synthesis Methods
The synthesis of 7-Chloro-1-(3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multicomponent reaction strategies. A notable method includes the reaction of substituted phenols with appropriate aldehydes and amines under controlled conditions. This process often utilizes a one-pot approach with solvents like methanol, allowing for optimization of yield and purity through temperature adjustments.
| Synthesis Components | Reaction Conditions | Yield and Purity |
|---|---|---|
| Substituted Phenols | Controlled Temperature | High Yield |
| Aldehydes | Methanol as Solvent | High Purity |
| Amines | One-Pot Process | Optimized Conditions |
Chemical Reactivity
The chemical reactivity of 7-Chloro-1-(3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is influenced by its substituents. The methoxy group can enhance nucleophilicity, while the chloro group can facilitate further substitution reactions. The compound can undergo various chemical reactions typical for heterocycles, including dechlorination or substitution at the chloro site and demethylation or oxidation of the methoxy group.
Biological Activity and Potential Applications
Research indicates that compounds with similar structures to 7-Chloro-1-(3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The mechanism of action for this compound often involves interaction with specific biological targets such as enzymes or receptors, highlighting its potential therapeutic applications in treating various diseases.
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